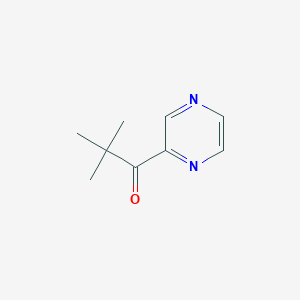![molecular formula C7H7ClN4 B8574515 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8574515.png)
6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with chlorine and methyl substituents at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with chlorinated pyridazines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Products: Various substituted triazolopyridazines.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms with altered electronic properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In biology and medicine, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials .
Mécanisme D'action
The mechanism of action of 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine
- Ethyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate
- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines
Uniqueness: 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a distinct and valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H7ClN4 |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5(2)7-10-9-3-12(7)11-6(4)8/h3H,1-2H3 |
Clé InChI |
YQICVQYDFXLZIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN2C1=NN=C2)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


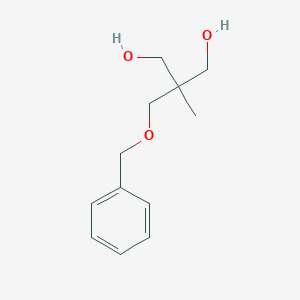

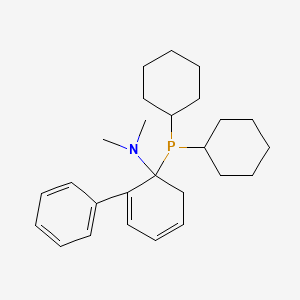

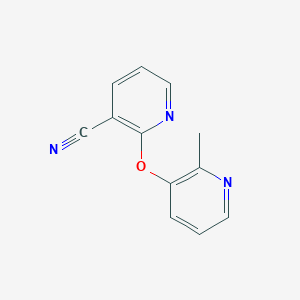


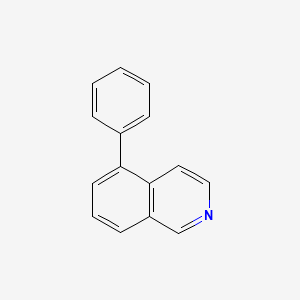
![4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8574502.png)


